トリプトキバリンD

概要

説明

トリプトキバリンDは、抗がん作用と震戦発生特性で知られる真菌代謝産物です。 アスペルギルス・フミガーツスやネオサルタリア・シアメンスなどのさまざまな菌類から単離されています 。 この化合物は、がん細胞のアポトーシス誘導や抗菌特性などの生物活性により注目を集めています .

科学的研究の応用

トリプトキバリンDは、科学研究にいくつかの応用があります。

作用機序

トリプトキバリンDは、いくつかのメカニズムを通じてその効果を発揮します。

抗がん活性: がん細胞で核クロマチン凝縮(アポトーシスのマーカー)を誘導します。 このプロセスには、カスパーゼの活性化とミトコンドリア経路が関与します。

抗炎症作用: アラキドン酸からのプロスタグランジンE2の産生を阻害し、炎症を軽減します.

抗菌活性: 細菌細胞壁を破壊し、バイオフィルム形成を阻害します.

類似の化合物:

トリプトキバリンA、B、C: これらの化合物は、同様のスピロオキシンドールアルカロイドコアを共有していますが、官能基と生物活性は異なります.

フミトレモルギンD: 同じような生物活性を示す別の震戦発生性マイコトキシン.

アゾナピロンA、サルタリピロンA: これらの化合物は、抗菌活性を示し、抗生物質と相乗効果を発揮します.

独自性: トキプトキバリンDは、強力な抗がん活性と特定のがん細胞株でアポトーシスを誘導する能力によって特徴付けられます。 抗菌性、抗炎症性、抗がん性の組み合わせにより、科学研究や潜在的な治療用途において貴重な化合物となっています .

生化学分析

Biochemical Properties

Tryptoquivaline D interacts with various biomolecules in biochemical reactions. It is known to induce nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells when used at a concentration of 150 µM

Cellular Effects

Tryptoquivaline D has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in certain cancer cells

Molecular Mechanism

The molecular mechanism of Tryptoquivaline D involves inducing apoptosis in cancer cells It exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

合成経路と反応条件: トキプトキバリンDの合成には、その複雑なスピロオキシンドールアルカロイドコアの構築が関与します。 一例として、銀(I)およびシンコナ系アミノホスフィンリガンド系を触媒とする、高度な立体選択的アルドール反応があります 。 この方法では、高度に置換されたオキサゾリン環が形成され、下流操作のためのスピロ環状ステレオセンターが設定されます。

工業的生産方法: . 発酵プロセスは、化合物の収量と純度を最大化するように最適化されています。

化学反応の分析

反応の種類: トリプトキバリンDは、以下のようなさまざまな化学反応を起こします。

酸化: 酸化によって、さまざまな誘導体が生成されます。

還元: 還元反応は、官能基を修飾できます。

置換: 置換反応は、分子に新しい官能基を導入できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 条件は、所望の置換によって異なりますが、一般的な試薬にはハロゲンと有機金属化合物があります。

主要な生成物: これらの反応によって生成される主要な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体が含まれ、これらは異なる生物活性を示す可能性があります .

類似化合物との比較

Tryptoquivaline A, B, C: These compounds share a similar spiro-oxindole alkaloid core but differ in their functional groups and biological activities.

Fumitremorgin D: Another tremorgenic mycotoxin with similar biological activities.

Aszonapyrone A, Sartorypyrone A: These compounds exhibit antibacterial and synergistic effects with antibiotics.

Uniqueness: Tryptoquivaline D is unique due to its potent anticancer activity and ability to induce apoptosis in specific cancer cell lines. Its combination of antibacterial, anti-inflammatory, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications .

特性

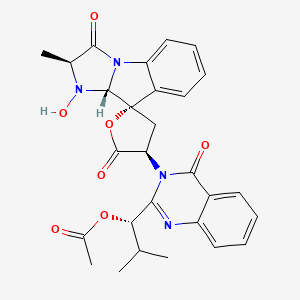

IUPAC Name |

[(1S)-1-[3-[(2S,3'R,3aS,4S)-3-hydroxy-2-methyl-1,2'-dioxospiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O7/c1-14(2)22(38-16(4)33)23-29-19-11-7-5-9-17(19)25(35)30(23)21-13-28(39-26(21)36)18-10-6-8-12-20(18)31-24(34)15(3)32(37)27(28)31/h5-12,14-15,21-22,27,37H,13H2,1-4H3/t15-,21+,22-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNRKSWQUGTUBV-PEYHEJLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(C(C)C)OC(=O)C)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](N1O)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4[C@H](C(C)C)OC(=O)C)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60676-56-4 | |

| Record name | Nortryptoquivaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORTRYPTOQUIVALINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPL6Q0VLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Fumitremorgin D?

A: Fumitremorgin D, also known as Nortryptoquivaline A, was first isolated from the cultured endophytic fungus Aspergillus fumigatus. [] It has also been found in the marine sea fan-derived fungus Neosartorya siamensis. []

Q2: What are the reported biological activities of Fumitremorgin D?

A: Research indicates that Fumitremorgin D exhibits cytotoxic activity against various human cancer cell lines, including colon cancer (HCT116), liver cancer (HepG2), and melanoma (A375). []

Q3: What is the mechanism of action for the cytotoxic activity of Fumitremorgin D?

A: While the exact mechanism of action for Fumitremorgin D's cytotoxic activity is still under investigation, studies suggest that it induces cell death without causing significant DNA damage. This suggests that its mode of action might differ from typical genotoxic anticancer agents. []

Q4: Has Fumitremorgin D been investigated in combination with other anticancer drugs?

A: Yes, a study explored the potential of combining Fumitremorgin D with Doxorubicin in lung cancer cells. Results indicated that Fumitremorgin D enhanced the cytotoxic effects of Doxorubicin, possibly by increasing its intracellular accumulation. []

Q5: Are there any structural analogs of Fumitremorgin D with known biological activity?

A: Yes, Fumitremorgin D shares structural similarities with other tremorgenic metabolites such as tryptoquivaline and nortryptoquivaline. [] These compounds belong to the indole-diterpene alkaloid family and are known to exhibit tremorgenic activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride](/img/structure/B2450806.png)

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

![Methyl 4-[4-(mesitylsulfonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2450809.png)

![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2450811.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)